molecular formula C26H30IO2P B14301694 (7-Carboxyheptyl)(triphenyl)phosphanium iodide CAS No. 115476-04-5

(7-Carboxyheptyl)(triphenyl)phosphanium iodide

Cat. No.: B14301694
CAS No.: 115476-04-5
M. Wt: 532.4 g/mol
InChI Key: MDAYCDUQRMMRQH-UHFFFAOYSA-N
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Description

(7-Carboxyheptyl)(triphenyl)phosphanium iodide is a chemical compound that features a triphenylphosphonium moiety attached to a 7-carboxyheptyl chain, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Carboxyheptyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, followed by the introduction of the carboxyheptyl group. The reaction conditions often require a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. The iodide counterion is introduced through the use of an iodinating agent such as sodium iodide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-Carboxyheptyl)(triphenyl)phosphanium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines .

Scientific Research Applications

(7-Carboxyheptyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety, which can facilitate the delivery of therapeutic agents to mitochondria.

    Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (7-Carboxyheptyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria due to the lipophilic triphenylphosphonium cation. This targeting is facilitated by the mitochondrial membrane potential, which drives the accumulation of the compound within the mitochondria. Once inside, it can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and inducing cell death in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Carboxyheptyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain length and iodide counterion, which can influence its chemical reactivity and biological targeting properties. The presence of the carboxyheptyl group also provides additional functionalization possibilities, making it a versatile compound for various applications .

Properties

CAS No.

115476-04-5

Molecular Formula

C26H30IO2P

Molecular Weight

532.4 g/mol

IUPAC Name

7-carboxyheptyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C26H29O2P.HI/c27-26(28)21-13-2-1-3-14-22-29(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h4-12,15-20H,1-3,13-14,21-22H2;1H

InChI Key

MDAYCDUQRMMRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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